
2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester
Übersicht
Beschreibung
2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester is a chemical compound with the molecular formula C11H23BO2Si . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester contains a total of 37 bonds, including 14 non-H bonds, 1 multiple bond, 4 rotatable bonds, and 1 triple bond .Physical And Chemical Properties Analysis
The molecular weight of 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester is 226.20 g/mol . More detailed physical and chemical properties such as boiling point and storage conditions were not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Transformations
Innovative Synthetic Routes : The compound is instrumental in novel synthetic routes for preparing complex molecules. For instance, its use in the synthesis of oxazoles through a three-step method, involving bis(trimethylsilyl)acetylene and acrylic acid derivatives, illustrates its role in facilitating the construction of heterocyclic compounds, which are crucial in pharmaceuticals and materials science (Pankova, Stukalov, & Kuznetsov, 2015).
Metal-Catalyzed Coupling Reactions : The effectiveness of 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester in metal-catalyzed coupling reactions, such as the Sonogashira-type couplings under microwave-assisted conditions, showcases its utility in forming carbon-carbon bonds rapidly and efficiently, which is a cornerstone in organic synthesis (Lei et al., 2016).
Material Science and Molecular Engineering
Acetylenic Scaffolding with Chromophores : The compound has been used in the acetylenic scaffolding of boron subphthalocyanines, enabling the construction of large, unsaturated carbon-rich frameworks. These frameworks exhibit excellent electron-accepting properties, critical for developing novel optoelectronic materials (Gotfredsen et al., 2017).
Electron Transfer Mechanisms in Dye-Sensitized Solar Cells : Explorations into the photoinduced electron transfer mechanisms in boron dipyrromethene (BODIPY) dyes modified with electron donor moieties have utilized derivatives of 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester. These studies contribute to the understanding and enhancement of photocurrent generation in dye-sensitized solar cells, which are pivotal for renewable energy technologies (Hattori et al., 2005).
Safety and Hazards
According to the Classification and Labelling Inventory from the European Chemicals Agency (ECHA), 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester is classified as a flammable liquid (Flam. Liq. 3) with hazard statement code H226. It can also cause skin irritation (Skin Irrit. 2, H315) and eye irritation (Eye Irrit. 2, H319) .
Wirkmechanismus
Target of Action
The primary target of the compound “2-(Trimethylsilyl)acetylene-1-boronic acid diisopropyl ester” is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic ester group of the compound is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s worth noting that the compound’s stability and reactivity make it suitable for use in the suzuki–miyaura cross-coupling reaction .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of the compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . These conditions are generally mild and functional group tolerant, which contributes to the success of the reaction . The compound is also environmentally benign, making it a preferred choice for this reaction .
Eigenschaften
IUPAC Name |
2-di(propan-2-yloxy)boranylethynyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BO2Si/c1-10(2)13-12(14-11(3)4)8-9-15(5,6)7/h10-11H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBCQQSJDCHZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C#C[Si](C)(C)C)(OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657046 | |
| Record name | Dipropan-2-yl [(trimethylsilyl)ethynyl]boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester | |
CAS RN |
503565-80-8 | |
| Record name | Dipropan-2-yl [(trimethylsilyl)ethynyl]boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



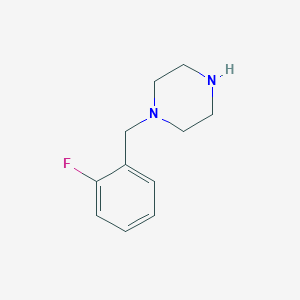
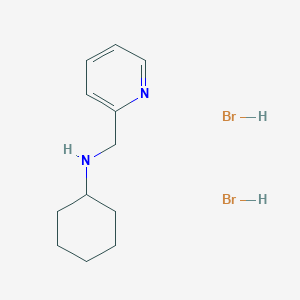
![2-[5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B6593223.png)
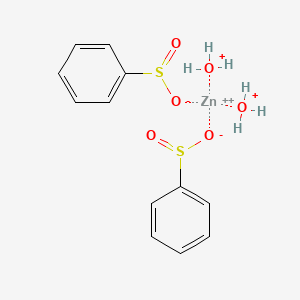
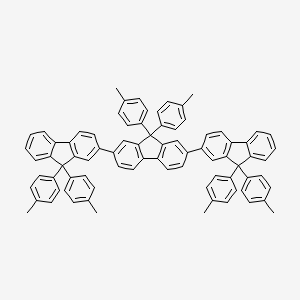
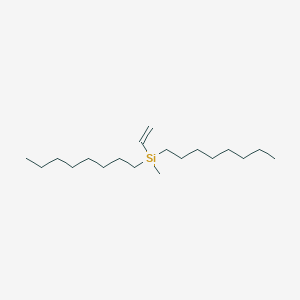


![[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6593272.png)
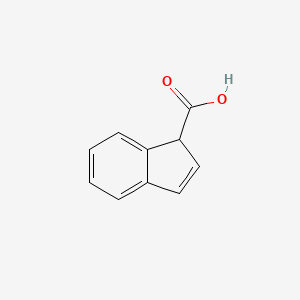
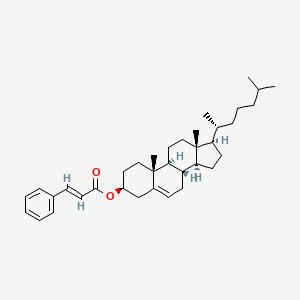
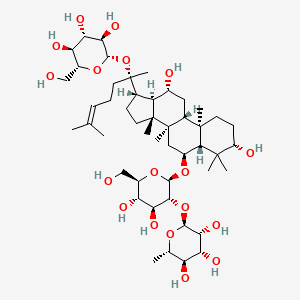

![2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt](/img/structure/B6593329.png)